molecular formula C8H15NO2 B6210242 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers CAS No. 18537-90-1

1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers

Cat. No.: B6210242
CAS No.: 18537-90-1
M. Wt: 157.2
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Description

1-{2,7-Dioxaspiro[44]nonan-3-yl}methanamine, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

1-{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

1-{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-{2,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
  • 1-{2,7-Dioxaspiro[4.4]nonan-4-yl}methanamine

Uniqueness

1-{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine is unique due to its specific spirocyclic structure and the presence of multiple diastereomers. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

18537-90-1

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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